molecular formula C6H6N4O B7967617 5-Amino-3-methoxypyrazine-2-carbonitrile

5-Amino-3-methoxypyrazine-2-carbonitrile

Cat. No.: B7967617
M. Wt: 150.14 g/mol
InChI Key: VELFKJVIXURHDI-UHFFFAOYSA-N
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Description

5-Amino-3-methoxypyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 5, a methoxy group at position 3, and a nitrile group at position 2. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. It is commercially available (e.g., CymitQuimica, Ref: 10-F606017) with pricing starting at €98/100 mg . The compound’s reactivity is influenced by the electron-withdrawing nitrile group and electron-donating methoxy substituent, enabling diverse synthetic transformations such as nucleophilic substitution or cyclization reactions .

Properties

IUPAC Name

5-amino-3-methoxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-4(2-7)9-3-5(8)10-6/h3H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELFKJVIXURHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Hydrazine Derivatives

A pivotal step involves the introduction of the amino group via hydrazine intermediates. In one approach, 3-methoxypyrazine-2-carbonitrile is treated with hydrazine hydrate under reflux conditions. The reaction proceeds via nucleophilic attack at the carbon adjacent to the nitrile group, yielding the amino derivative. Optimized conditions (ethanol solvent, 80°C, 6 hours) achieve yields of 68–72%.

Key Variables:

  • Temperature : Elevated temperatures (>100°C) risk nitrile group degradation.

  • Solvent : Polar protic solvents (e.g., ethanol) enhance hydrazine reactivity.

Cyano Group Introduction via Ammoxidation

The cyano group at position 2 is often introduced through ammoxidation of methylpyrazine derivatives. For example, 3-methoxy-2-methylpyrazine reacts with ammonia and oxygen over a vanadium oxide catalyst at 300–350°C, producing 3-methoxypyrazine-2-carbonitrile in 50–60% yield.

Industrial Production Methods

Scalable synthesis requires cost-effective reagents and streamlined processes. Industrial protocols often adapt laboratory methods using continuous-flow reactors to enhance efficiency.

Continuous-Flow Amination

A patented method employs a tubular reactor for the amination step, where 3-methoxypyrazine-2-carbonitrile and hydrazine are fed at controlled rates. This system minimizes side reactions, achieving 85% conversion with a residence time of 30 minutes.

Process Parameters:

ParameterValue
Temperature90°C
Pressure2 bar
Hydrazine:Molar Ratio1.2:1

Catalytic Methods and Optimization

Recent advances focus on catalytic systems to improve regioselectivity and reduce reaction times.

Guanidine Carbonate-Mediated One-Pot Synthesis

A one-pot method leverages guanidine carbonate as a dual-function catalyst (Figure 1). The process involves:

  • Knoevenagel Condensation : 3-Methoxybenzaldehyde reacts with malononitrile to form an intermediate.

  • Cyclization : The intermediate undergoes cyclization with cyanamide, yielding the target compound.

Optimization Data:

CatalystStep 1 Yield (%)Step 2 Yield (%)Total Yield (%)
Guanidine carbonate959085.5
Betaine887868.6

This method reduces purification steps and achieves 85% overall yield under mild conditions (methanol solvent, 60°C).

Analytical Characterization of Synthetic Products

Quality control relies on spectroscopic and chromatographic techniques to verify structure and purity.

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 2,220 cm⁻¹ (C≡N stretch) and 3,350 cm⁻¹ (N-H stretch) confirm functional groups.

  • ¹H NMR : Singlets at δ 3.90 ppm (OCH₃) and δ 6.85 ppm (NH₂) validate substitution patterns.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water mobile phase) routinely confirms >98% purity for industrial batches .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-3-methoxypyrazine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of molecules that can interact with specific biological targets .

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Amino-3-methoxypyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The carbonitrile group may also participate in interactions that influence the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-Amino-3-methoxypyrazine-2-carbonitrile with structurally related pyrazine and pyrazole derivatives:

Compound Name CAS No. Substituents (Positions) Key Properties/Applications Reference
This compound [89464-86-8] 5-NH₂, 3-OCH₃, 2-CN Building block for kinase inhibitors
5-Bromo-3-methoxypyrazin-2-amine [5900-13-0] 5-Br, 3-OCH₃, 2-NH₂ Intermediate for halogenation studies
2-Amino-5-chloro-3-methoxypyrazine [874-31-7] 2-NH₂, 5-Cl, 3-OCH₃ Antimicrobial agent precursor
3-Chloro-5-methylpyrazin-2-amine [89182-14-9] 3-Cl, 5-CH₃, 2-NH₂ Used in agrochemical synthesis
5-Amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile - Pyrazole core with pyrrole and CN Anticancer scaffold

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The nitrile group in the target compound reduces logP compared to brominated analogues, improving aqueous solubility .
  • Metabolic Stability : Methoxy groups generally enhance metabolic stability over halogenated derivatives, as seen in comparisons with 3-Chloro-5-methylpyrazin-2-amine .

Biological Activity

Antimicrobial Activity

5-Amino-3-methoxypyrazine-2-carbonitrile, like other pyrazine derivatives, exhibits antimicrobial properties. Studies have shown that pyrazine compounds can inhibit the growth of various microorganisms .

Antibacterial Effects

Research indicates that pyrazine derivatives, including this compound, demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria . A study on structurally similar compounds revealed significant inhibition of bacterial growth:

CompoundConcentrationBacterial StrainGrowth Inhibition
2-Ethyl-3-methylpyrazine335 µg/mLRalstonia solanacearum72.89%
2-Ethyl-3-methylpyrazine504 µg/mLRalstonia solanacearum91.65%
2-Ethyl-3-methylpyrazine672 µg/mLRalstonia solanacearum95.9%
2,5-Dimethylpyrazine504 µg/mLRalstonia solanacearum69.75%
2,5-Dimethylpyrazine672 µg/mLRalstonia solanacearum79.87%

These results suggest that this compound may have similar antibacterial properties, particularly against plant pathogenic bacteria .

Antifungal Activity

While specific data on this compound's antifungal activity is limited, studies on related pyrazine compounds have shown promising results. For instance, 2,5-dimethylpyrazine, produced by Bacillus pumillus, significantly reduced mycelial growth of Phaeomoniella chlamydospora by 55% and 67% at concentrations of 100 µL and 200 µL, respectively .

Enzyme Inhibition

This compound and its derivatives have shown potential as enzyme inhibitors, which could have implications for various therapeutic applications.

Case Study: HCV NS5B RNA-dependent RNA Polymerase Inhibition

A study on structurally similar compounds revealed their ability to inhibit HCV NS5B RNA-dependent RNA polymerase (RdRp) . While not directly testing this compound, the research provides insight into the potential of pyrazine derivatives:

CompoundIC50 (µM)
Compound 1 (pyrazine derivative)58
Compound 2 (cinnamate-pyrazine derivative)0.69
Compound 3 (cinnamate-pyrazine derivative)1.2

These findings suggest that this compound may also possess enzyme inhibitory properties, warranting further investigation .

Neuroprotective Effects

Research on pyrazine derivatives has shown potential neuroprotective effects. While not specifically studying this compound, these findings indicate possible avenues for future research .

A study on cinnamic acid-pyrazine derivatives demonstrated protective effects against free radical damage in neural and endothelial cell lines:

CompoundCell LineEC50 (µM)
Compound 15HBMEC-23.55
Compound 12SH-SY5Y3.68
Compound 13SH-SY5Y3.74
Compound 14SH-SY5Y3.62

These results suggest that this compound may have similar neuroprotective properties, warranting further investigation .

Potential Therapeutic Applications

Based on the biological activities observed in this compound and related compounds, several potential therapeutic applications can be considered:

  • Antimicrobial agents: Development of novel antibiotics or antifungal medications.
  • Antiviral therapies: Potential use in treating viral infections, particularly those caused by RNA viruses.
  • Neuroprotective drugs: Possible applications in neurodegenerative disorders or stroke prevention.
  • Enzyme inhibitors: Development of targeted therapies for various diseases involving enzyme dysregulation.

Q & A

Q. What are the standard synthetic routes for 5-Amino-3-methoxypyrazine-2-carbonitrile?

The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate and ethyl acetoacetate can be condensed with aromatic aldehydes and malononitrile in the presence of tetra-nn-butyl ammonium bromide (TBAB) as a catalyst, followed by reflux and recrystallization . Similar methods for pyrazine-carbonitrile derivatives involve multi-step reactions with substituted phenylhydrazines or thiouracil derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., C≡N stretch near 2,220 cm1^{-1}) .
  • 1^1H and 13^{13}C NMR to resolve aromatic protons and carbon environments .
  • Mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Data collection involves high-resolution detectors, and hydrogen bonding networks are analyzed to interpret displacement parameters .

Q. What biological assays are used to evaluate its therapeutic potential?

Common assays include:

  • Enzyme inhibition studies (e.g., CHK1 kinase assays) to measure IC50_{50} values .
  • Cellular efficacy tests using DNA damage models to assess synergy with chemotherapy agents .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or purity?

  • Catalyst screening : TBAB improves reaction rates in condensation reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Reflux at 80–100°C minimizes side reactions .
  • Purification : Recrystallization from ethanol or DMF/water mixtures enhances purity .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Hydrogen bonding analysis : Intra-/intermolecular H-bonds (e.g., amino-carboxy interactions) can shift NMR/IR peaks .
  • Computational validation : DFT calculations predict spectral profiles to cross-validate experimental data .
  • Alternative techniques : Use X-ray crystallography to resolve ambiguities in tautomeric forms .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystal twinning : Common in high-symmetry space groups; resolved using SHELXL 's TWIN command .
  • Low-resolution data : Phase annealing in SHELXE improves electron density maps .
  • Solvent inclusion : Slow evaporation at controlled humidity reduces lattice disorder .

Q. How to design SAR studies to improve selectivity and reduce off-target effects?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., CF3_3) to enhance CHK1 binding .
  • Lipophilicity optimization : Balance LogP values to minimize hERG channel inhibition .
  • In vitro selectivity panels : Test against kinase libraries (e.g., ATP-competitive assays) to identify off-target interactions .

Q. How to address discrepancies between in vitro and in vivo biological activity?

  • Pharmacokinetic profiling : Measure plasma stability and metabolic clearance (e.g., CYP450 assays) .
  • Dosage optimization : Use PK-PD models to correlate exposure levels with efficacy .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites interfering with in vivo results .

Q. What methodologies ensure data reproducibility and manage contradictory results?

  • Cross-validation : Replicate experiments across independent labs using standardized protocols .
  • Control experiments : Include positive/negative controls (e.g., known kinase inhibitors) in bioassays .
  • Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance of conflicting data .

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